3-(4-Fluorophenoxy)-2-butanone
Overview
Description
3-(4-Fluorophenoxy)-2-butanone: is an organic compound characterized by the presence of a fluorophenoxy group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenoxy)-2-butanone typically involves the reaction of 4-fluorophenol with 2-butanone under specific conditions. One common method is the nucleophilic substitution reaction where 4-fluorophenol reacts with 2-butanone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(4-Fluorophenoxy)-2-butanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3-(4-Fluorophenoxy)-2-butanol.
Substitution: The fluorophenoxy group can participate in various substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nitration can be performed using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of 3-(4-Fluorophenoxy)butanoic acid.
Reduction: Formation of 3-(4-Fluorophenoxy)-2-butanol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: 3-(4-Fluorophenoxy)-2-butanone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities.
Biology and Medicine: In medicinal chemistry, this compound has been explored for its potential as a pharmacophore in the design of new drugs. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)-2-butanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the nature of the derivatives formed from this compound.
Comparison with Similar Compounds
3-(4-Chlorophenoxy)-2-butanone: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Bromophenoxy)-2-butanone: Contains a bromine atom in place of fluorine.
3-(4-Methylphenoxy)-2-butanone: Features a methyl group instead of a halogen.
Uniqueness: The presence of the fluorine atom in 3-(4-Fluorophenoxy)-2-butanone imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorinated or brominated counterparts. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Biological Activity
3-(4-Fluorophenoxy)-2-butanone, a compound characterized by its fluorinated phenoxy group, has garnered attention for its biological activity across various studies. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
- Chemical Name : this compound
- CAS Number : 30343-25-0
- Molecular Formula : C10H11F O2
- Molecular Weight : 182.19 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Auxin-like Activity : Similar to natural auxins, this compound can bind to auxin receptors in plants, influencing growth processes such as cell elongation and differentiation. This mimicking of natural auxin action is crucial for its role in promoting plant growth and development.
- Cytotoxic Effects : In animal models, particularly human peripheral blood lymphocytes, the compound exhibited dose-dependent cytotoxic effects. At concentrations above 80 µg/mL, it induced significant genotoxic effects, including chromosome aberrations and micronucleus formation.
Plant Growth Promotion
In laboratory settings, this compound has been shown to enhance root formation and fruit set in various plant species. The compound's effectiveness is influenced by environmental factors such as temperature and light intensity, which affect its penetration into plant tissues.
Cytotoxicity in Animal Models
Research indicates that while low doses of the compound have minimal impact on cellular functions, higher doses lead to significant cytotoxicity. This raises concerns regarding its safety profile when used in agricultural applications or as a potential therapeutic agent.
Table 1: Biological Activity Overview
Activity Type | Observed Effect | Concentration (µg/mL) |
---|---|---|
Plant Growth Promotion | Enhanced root formation and fruit set | Low doses |
Genotoxicity | Chromosome aberrations and micronucleus formation | >80 |
Cytotoxicity | Significant cell death in lymphocytes | >80 |
Case Study 1: Plant Growth Enhancement
In a controlled experiment, the application of this compound at varying concentrations was tested on tomato plants. Results indicated that at a concentration of 10 µg/mL, there was a notable increase in root length and overall plant height compared to the control group. This suggests that the compound effectively stimulates growth processes in plants through auxin-like mechanisms.
Case Study 2: Cytotoxic Effects in Human Cells
A study involving human peripheral blood lymphocytes treated with varying concentrations of this compound revealed that doses exceeding 80 µg/mL resulted in significant cytotoxic effects. The study measured chromosomal damage using standard micronucleus assays, demonstrating that the compound poses risks at higher concentrations.
Properties
IUPAC Name |
3-(4-fluorophenoxy)butan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXVWRYLKQWAKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394235 | |
Record name | 3-(4-fluorophenoxy)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30343-25-0 | |
Record name | 3-(4-fluorophenoxy)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.